1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(o-tolyl)urea
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Description
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C21H23N3O and its molecular weight is 333.435. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Novel Synthetic Methodologies : Research into similar isoquinoline urea compounds involves innovative synthetic routes, such as the three-component reaction generating 1-(isoquinolin-1-yl)ureas, demonstrating the versatility of these compounds in chemical synthesis and potential drug development (Ye, Wang, & Wu, 2011). These methodologies provide a foundation for synthesizing a wide range of derivatives, including those related to 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(o-tolyl)urea, potentially enhancing their pharmacological properties.
Pharmacological Applications : Isoquinoline derivatives have been explored for their pharmacological potential, including as inhibitors for various receptors and enzymes. For instance, isoquinoline and quinazoline urea analogues have shown affinity for human adenosine A(3) receptors, suggesting potential therapeutic applications in conditions where modulation of this receptor is beneficial (Muijlwijk-Koezen et al., 2000). Additionally, tetrahydroisoquinoline-derived urea derivatives have been identified as selective antagonists for the TRPM8 channel receptor, indicating potential applications in cancer therapy, particularly against prostate cancer (De Petrocellis et al., 2016).
Targeted Drug Design
Selective Receptor Antagonism : The strategic design of isoquinoline derivatives for selective receptor antagonism, such as targeting the TRPV1 receptor without eliciting hyperthermia, underscores the therapeutic potential of these compounds in pain management and other conditions (Voight et al., 2014). This approach highlights the importance of structural modifications in enhancing selectivity and efficacy, which could be relevant for designing derivatives of this compound with specific pharmacological targets.
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-17-8-2-5-11-20(17)23-21(25)22-13-6-7-14-24-15-12-18-9-3-4-10-19(18)16-24/h2-5,8-11H,12-16H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHPORGLLIBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.